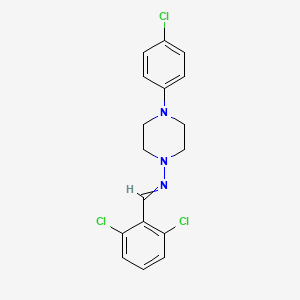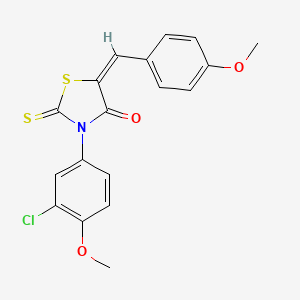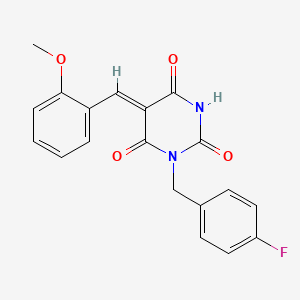
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that fight infections. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Wirkmechanismus
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine works by inhibiting the activity of BTK, a key enzyme in the B cell signaling pathway. BTK plays a crucial role in B cell development and activation, and its dysregulation has been linked to various diseases. By inhibiting BTK, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine blocks B cell activation and proliferation, leading to a reduction in antibody production and inflammation.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been shown to reduce B cell activation and proliferation, leading to a reduction in antibody production and inflammation. 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine may have limited efficacy in patients with mutations in the BTK gene or other genetic alterations that affect the B cell signaling pathway.
Zukünftige Richtungen
There are several potential future directions for the development and use of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. One area of interest is the use of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer patients. Another area of interest is the development of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine as a topical or inhaled therapy for inflammatory conditions such as asthma and COPD. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors such as 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2,6-dichlorobenzaldehyde to form 4-(2,6-dichlorobenzylideneamino)phenol. This intermediate is then reacted with piperazine to produce 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. The synthesis of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications in various diseases. In preclinical studies, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has shown promising results in inhibiting BTK activity and suppressing B cell activation, which could be beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been studied in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus, where it has shown potential in reducing inflammation and improving clinical outcomes. Additionally, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been studied in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential in reducing airway inflammation and improving lung function.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3/c18-13-4-6-14(7-5-13)22-8-10-23(11-9-22)21-12-15-16(19)2-1-3-17(15)20/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTOZMFPYMFHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone](/img/structure/B6054447.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6054451.png)
![N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6054455.png)
![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6054460.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide](/img/structure/B6054463.png)
![4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one](/img/structure/B6054465.png)

![N'-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6054496.png)
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)
![N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054504.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6054536.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)